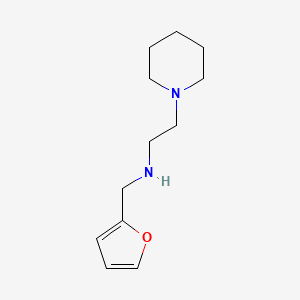

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Description

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine (CAS: Not explicitly provided) is a tertiary amine featuring a furan-substituted methyl group and a piperidine ring linked via an ethyl chain. The compound’s structure combines a heteroaromatic furan ring, known for its electron-rich nature, with a piperidine moiety, a common pharmacophore in central nervous system (CNS)-active compounds.

This compound is listed in specialty chemical catalogs, indicating its use as a synthetic intermediate or reference standard in research .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYJWYBKBPPUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

FMP is recognized for its potential as a pharmacological agent due to its structural features that allow interaction with biological targets. The compound's piperidine ring and furylmethyl substituent contribute to its activity in several therapeutic areas.

1.1. Neuropharmacology

FMP has been investigated for its effects on the central nervous system (CNS). Studies indicate that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopamine pathways, which are crucial in treating depression and anxiety disorders. Research has shown that modifications in the piperidine structure can enhance the compound's affinity for serotonin receptors, leading to improved antidepressant effects.

1.2. Cancer Treatment

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, analogs of FMP have been tested for their efficacy against poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for tumors with BRCA mutations. The structural characteristics of FMP may allow it to serve as a lead compound for developing novel PARP inhibitors, potentially expanding treatment options for various cancers .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of FMP is critical for optimizing its pharmacological properties. Research has focused on modifying the piperidine and furylmethyl groups to enhance selectivity and potency against specific biological targets.

2.1. Analog Development

A series of FMP analogs have been synthesized and evaluated for their biological activity against equilibrative nucleoside transporters (ENTs). These studies aim to identify compounds with enhanced selectivity towards ENT2 over ENT1, which could have implications in treating conditions like ischemia and cancer .

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| FMP | ENT1 | 5.99 | 5-fold more selective to ENT2 |

| Analogue 1 | ENT1 | 1.82 | No effect on ENT2 |

| Analogue 2 | ENT2 | 36.82 | Comparable selectivity |

Industrial Applications

Beyond medicinal uses, FMP's unique chemical properties may lend themselves to applications in materials science and chemical synthesis.

3.1. Synthesis of Heterocycles

FMP can serve as a building block in the synthesis of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity can be exploited in various organic reactions, including cyclization processes that yield biologically active molecules.

3.2. Drug Formulation

The compound's solubility and stability characteristics make it a candidate for formulation studies aimed at improving drug delivery systems. Research into nanoparticle encapsulation or polymer-based delivery methods could enhance the bioavailability of drugs derived from FMP.

Case Studies

Several case studies highlight the therapeutic potential of FMP and its analogs:

- Case Study 1 : A study demonstrated that a specific analogue of FMP showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.

- Case Study 2 : Research involving animal models indicated that FMP analogs could reduce anxiety-like behaviors, supporting their role as potential anxiolytic agents.

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-2-piperidin-1-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons between N-(2-Furylmethyl)-2-piperidin-1-ylethanamine and related compounds:

2.2 Detailed Analysis of Structural and Functional Differences

N-(tert-Butyl)-N-(2-furylmethyl)amine ()

- Key Difference : Replaces the piperidine-ethyl chain with a bulky tert-butyl group.

- Impact : The tert-butyl group reduces nitrogen’s accessibility, likely diminishing receptor interactions compared to the target compound.

1-(2-Furyl)-N-(2-furylmethyl)methanamine ()

- Key Difference : Shorter methylamine backbone and dual furan groups.

- Impact : Increased polarity may reduce blood-brain barrier penetration, limiting CNS applications.

N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine () Key Difference: Piperazine (vs. piperidine) and phenyl substituent. The phenyl group may confer serotonin receptor affinity.

2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine ()

- Key Difference : Pyridine rings (vs. furan).

- Impact : Pyridine’s nitrogen increases hydrophilicity and hydrogen-bonding capacity, altering solubility and receptor selectivity.

α-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine ()

- Key Difference : Trifluoromethylphenyl group.

- Impact : Fluorination enhances lipophilicity and metabolic stability, making it suitable for prolonged activity in vivo.

Research Findings and Implications

- Piperidine vs. Piperazine : Piperidine derivatives (e.g., the target compound) generally exhibit lower basicity than piperazine analogs, affecting their interaction with acidic biological environments .

- Aromatic Ring Effects : Furan’s electron-rich oxygen may engage in hydrogen bonding, whereas pyridine’s nitrogen enables coordination with metal ions (e.g., in enzyme active sites) .

- Substituent Impact : Fluorinated or bulky groups (e.g., trifluoromethyl, tert-butyl) alter pharmacokinetics, with fluorinated compounds showing improved metabolic resistance .

Biological Activity

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is a compound of interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a furylmethyl group. Its chemical structure can be represented as follows:

Research indicates that this compound may exhibit activity through multiple biological pathways:

- Inhibition of Kinases : The compound has been noted for its potential to inhibit specific kinases, particularly those involved in inflammatory responses. This suggests a role in anti-inflammatory therapies.

- Neurotransmitter Modulation : Given its structural similarity to other piperidine derivatives, it may interact with neurotransmitter systems, influencing mood and cognitive functions.

- Antiviral Activity : Some studies have indicated that derivatives of piperidine compounds can exhibit antiviral properties, particularly against influenza viruses .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings suggest that this compound could serve as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that this compound exhibited antiviral activity against Influenza A virus. The compound was tested alongside standard antiviral agents, showing comparable efficacy at certain concentrations. This positions it as a potential candidate for further development in antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.